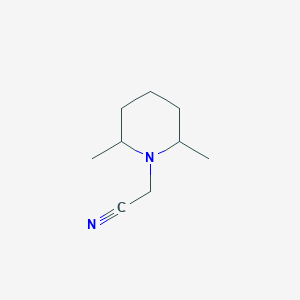

2-(2,6-二甲基哌啶-1-基)乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds in the presence of acetonitrile has been explored in several studies. For instance, the oxidative polymerization of 2,6-dimethylphenol with copper complexes in acetonitrile has shown that acetonitrile can act as a labile ligand for copper, which suggests that it could potentially be involved in the synthesis of 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile by stabilizing reactive intermediates or catalysts . Additionally, the preparation of 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitrile through electrosynthesis in acetonitrile indicates that acetonitrile can be a suitable solvent for the synthesis of complex nitrile-containing compounds .

Molecular Structure Analysis

While the molecular structure of 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile is not directly analyzed in the provided papers, the studies do include ab initio calculations for related compounds, which can be used to predict the stability of different tautomers of protonated pyrrole monomers and dimers . This type of computational analysis could be applied to 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile to understand its molecular structure and stability.

Chemical Reactions Analysis

The papers discuss various chemical reactions in the presence of acetonitrile. For example, the electrochemical oxidation of 2,4-dimethyl-3-ethylpyrrole in acetonitrile leads to the formation of oligomers and polymers, which suggests that acetonitrile does not inhibit such reactions and may even facilitate them . The anionic cyclization of acetonitrile derivatives under phase-transfer conditions to afford chromenes and benzofuranone derivatives also provides insight into the types of cyclization reactions that could potentially involve 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile are not directly reported in the papers. However, the oxidative polymerization of 2,6-dimethylphenol in acetonitrile suggests that acetonitrile can influence the rate of polymerization reactions, which may be relevant to the reactivity and properties of 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile . The electrosynthesis of 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitrile also indicates that acetonitrile can be a good medium for reactions leading to nitrile-containing compounds, which could be related to the solubility and reactivity of 2-(2,6-Dimethylpiperidin-1-yl)acetonitrile .

科学研究应用

光化学反应性和光转位

对二甲基苯甲腈的光化学行为的研究揭示了在乙腈中的光转位和2,2,2-三氟乙醇对各种异构体的光加成的见解。具体来说,包括与2-(2,6-二甲基哌啶-1-基)乙腈在结构上相关的二甲基苯甲腈在乙腈中经历光转位和光加成反应,导致产生各种产物,包括加成产物和位置异构体和立体异构体。这展示了乙腈作为光化学反应溶剂的潜力,并为这些过程中的机理途径提供了基础性的理解(Howell, Pincock, & Stefanova, 2000)。

三嗪衍生物的抗癌活性

合成新型2,4-二氨基-1,3,5-三嗪衍生物,包括结构上类似于2-(2,6-二甲基哌啶-1-基)乙腈的化合物,展示了显著的抗癌活性。具体来说,这些化合物对黑色素瘤MALME-3 M细胞系表现出显著的活性,突显了它们作为抗癌药物开发的潜力(F. Sa̧czewski, Bułakowska, Bednarski, & Grunert, 2006)。

聚合催化剂活性

乙腈作为催化剂溶剂的作用在2,6-二甲基苯酚的氧化聚合中特别明显。研究表明,乙腈显著增加了聚合速率,作为铜的一种活性配体,并通过防止水解来防止催化剂中毒。这一见解对于高效聚合过程的开发至关重要(P. Gamez, Simons, Steensma, Driessen, Challa, & Reedijk, 2001)。

电化学氧化和聚合

研究了在乙腈中吡咯的电化学氧化,包括可能与结构类似于2-(2,6-二甲基哌啶-1-基)乙腈的化合物相关的反应。这些研究为烷基吡咯的氧化寡聚和聚合提供了宝贵的见解,解决了这一领域中未解决的问题,并概述了通过电化学手段合成复杂有机结构的潜在途径(G. Hansen et al., 2005)。

金属大环络合物的合成

在乙腈中进行的关于合成新型杂化吡唑配体的钯(II)配合物的研究为理解钯的配位化学提供了框架。这项工作包括溶剂依赖性形成单聚体和二聚体配合物,扩展了设计具有定制性能的金属大环络合物的知识基础,用于催化和材料科学应用(M. Guerrero et al., 2008)。

安全和危害

属性

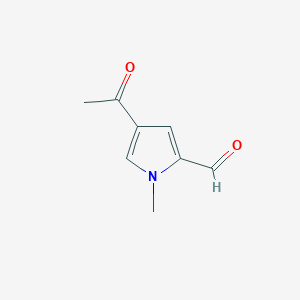

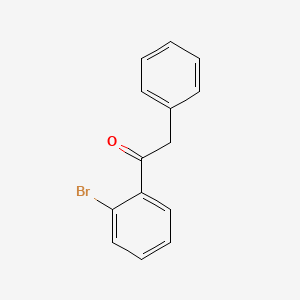

IUPAC Name |

2-(2,6-dimethylpiperidin-1-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c1-8-4-3-5-9(2)11(8)7-6-10/h8-9H,3-5,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOSAIIVENGARV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1CC#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20509348 |

Source

|

| Record name | (2,6-Dimethylpiperidin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Dimethylpiperidin-1-yl)acetonitrile | |

CAS RN |

825-28-5 |

Source

|

| Record name | (2,6-Dimethylpiperidin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20509348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[1,3]dioxol-5-YL-hydrazine](/img/structure/B1337945.png)

![Hexahydro-oxazolo[3,4-a]pyridin-3-one](/img/structure/B1337961.png)

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1337965.png)

![{5-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pentyl}(methyl)amine](/img/structure/B1337971.png)